molecular formula C16H27NO4 B14020355 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine

1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine

Katalognummer: B14020355
Molekulargewicht: 297.39 g/mol
InChI-Schlüssel: GJURBASKTJHSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine is an organic compound characterized by its unique structure, which includes a phenyl group and multiple ether linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine typically involves the reaction of a phenyl-containing precursor with a series of ethylene glycol units. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This reaction can convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-ether derivatives, while reduction may produce simpler amine compounds.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
  • 1-Phenyl-2,5,8,11-tetraoxatetradecan-14-oic acid

Uniqueness

1-Phenyl-2,5,8,11-tetraoxatetradecan-14-amine is unique due to its specific arrangement of ether linkages and the presence of an amine group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

Molekularformel

C16H27NO4

Molekulargewicht

297.39 g/mol

IUPAC-Name

3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propan-1-amine

InChI

InChI=1S/C16H27NO4/c17-7-4-8-18-9-10-19-11-12-20-13-14-21-15-16-5-2-1-3-6-16/h1-3,5-6H,4,7-15,17H2

InChI-Schlüssel

GJURBASKTJHSHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.